molecular formula C8H5ClF3NS B595059 4-Chloro-3-(trifluoromethyl)thiobenzamide CAS No. 1315339-86-6

4-Chloro-3-(trifluoromethyl)thiobenzamide

Cat. No.: B595059
CAS No.: 1315339-86-6
M. Wt: 239.64
InChI Key: MPBUEWPKJPREPS-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)thiobenzamide is a chemical compound with the molecular formula C8H5ClF3NS and a molecular weight of 239.65 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, a trifluoromethyl group, and a thiobenzamide moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethyl)thiobenzamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzenecarbothioamide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethyl)thiobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiobenzamide moiety to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(trifluoromethyl)thiobenzamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)thiobenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(trifluoromethyl)thiobenzamide is unique due to the presence of both a chloro group and a trifluoromethyl group on the benzene ring, along with the thiobenzamide moiety. This combination of functional groups imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-chloro-3-(trifluoromethyl)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NS/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBUEWPKJPREPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315339-86-6
Record name 4-CHLORO-3-TRIFLUOROMETHYL-THIOBENZAMIDE
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